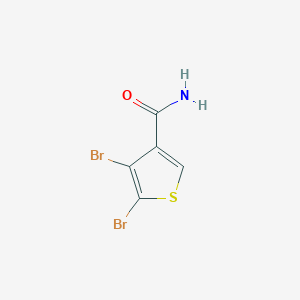![molecular formula C9H12N2O3 B12074922 Methyl 5,6,7,8-tetrahydropyrazolo[5,1-b][1,3]oxazepine-2-carboxylate](/img/structure/B12074922.png)
Methyl 5,6,7,8-tetrahydropyrazolo[5,1-b][1,3]oxazepine-2-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
El 5,6,7,8-Tetrahidropirazolo[5,1-b][1,3]oxazepina-2-carboxilato de metilo es un compuesto heterocíclico que ha despertado interés en varios campos de la investigación científica debido a sus características estructurales únicas y aplicaciones potenciales. Este compuesto se caracteriza por un sistema de anillo fusionado que incluye tanto las partes pirazol como oxazepina, lo que lo convierte en objeto de estudio por su reactividad química y actividades biológicas.
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis del 5,6,7,8-Tetrahidropirazolo[5,1-b][1,3]oxazepina-2-carboxilato de metilo suele implicar reacciones orgánicas de varios pasos. Un método común comienza con la preparación del anillo pirazol, seguido de la formación del anillo oxazepina mediante reacciones de ciclación. Los pasos clave incluyen:
Formación del anillo pirazol: Esto se puede lograr haciendo reaccionar hidracinas con 1,3-dicetonas en condiciones ácidas o básicas.
Ciclación para formar oxazepina: El intermedio pirazol se somete entonces a ciclación con reactivos apropiados como epóxidos o haloalcanos para formar el anillo oxazepina.
Métodos de producción industrial
En un entorno industrial, la producción de este compuesto puede implicar condiciones de reacción optimizadas para maximizar el rendimiento y la pureza. Esto incluye el uso de reactores de alta presión, sistemas de flujo continuo y técnicas avanzadas de purificación como la cristalización y la cromatografía.
Análisis De Reacciones Químicas
Tipos de reacciones
El 5,6,7,8-Tetrahidropirazolo[5,1-b][1,3]oxazepina-2-carboxilato de metilo puede sufrir diversas reacciones químicas, que incluyen:
Oxidación: El compuesto se puede oxidar utilizando agentes como permanganato de potasio o peróxido de hidrógeno, lo que lleva a la formación de derivados oxidados.
Reducción: Las reacciones de reducción se pueden llevar a cabo utilizando reactivos como borohidruro de sodio o hidruro de litio y aluminio, dando como resultado formas reducidas del compuesto.
Sustitución: Las reacciones de sustitución nucleófila o electrófila pueden ocurrir en diferentes posiciones del sistema de anillo fusionado, dependiendo de los reactivos y las condiciones utilizadas.
Reactivos y condiciones comunes
Oxidación: Permanganato de potasio en medio ácido.
Reducción: Borohidruro de sodio en metanol.
Sustitución: Agentes halogenantes como N-bromosuccinimida (NBS) para la bromación.
Productos principales
Los principales productos formados a partir de estas reacciones incluyen varios derivados oxidados, reducidos y sustituidos del compuesto original, cada uno con propiedades y aplicaciones potencialmente diferentes.
Aplicaciones Científicas De Investigación
El 5,6,7,8-Tetrahidropirazolo[5,1-b][1,3]oxazepina-2-carboxilato de metilo se ha estudiado por sus aplicaciones en varios campos:
Química: Como bloque de construcción para la síntesis de moléculas más complejas.
Biología: Investigado por sus potenciales actividades biológicas, incluidas las propiedades antimicrobianas y anticancerígenas.
Medicina: Explorado por su posible uso en el desarrollo de fármacos debido a sus características estructurales únicas.
Industria: Utilizado en el desarrollo de nuevos materiales y como precursor en diversos procesos químicos.
Mecanismo De Acción
El mecanismo por el cual el 5,6,7,8-Tetrahidropirazolo[5,1-b][1,3]oxazepina-2-carboxilato de metilo ejerce sus efectos a menudo está relacionado con su capacidad para interactuar con objetivos moleculares específicos. Estas interacciones pueden implicar:
Inhibición enzimática: Unión a los sitios activos de las enzimas, inhibiendo así su actividad.
Modulación de receptores: Interacción con receptores celulares para modular las vías de señalización.
Intercalación del ADN: Inserción entre los pares de bases del ADN, afectando los procesos de replicación y transcripción.
Comparación Con Compuestos Similares
El 5,6,7,8-Tetrahidropirazolo[5,1-b][1,3]oxazepina-2-carboxilato de metilo se puede comparar con otros compuestos similares como:
Derivados de pirazolo[1,5-a][1,4]diazepina: Estos compuestos comparten un sistema de anillo fusionado similar pero difieren en los átomos y grupos funcionales específicos presentes.
Derivados de oxazepina: Compuestos con un anillo oxazepina pero sin la parte pirazol.
Derivados de pirazol: Compuestos que contienen el anillo pirazol pero sin la estructura oxazepina fusionada.
La singularidad del 5,6,7,8-Tetrahidropirazolo[5,1-b][1,3]oxazepina-2-carboxilato de metilo radica en su sistema de anillo fusionado específico, que confiere propiedades químicas y biológicas distintas que no se encuentran en otros compuestos similares.
Esta descripción detallada proporciona una comprensión integral del 5,6,7,8-Tetrahidropirazolo[5,1-b][1,3]oxazepina-2-carboxilato de metilo, cubriendo su síntesis, reacciones, aplicaciones y comparaciones con compuestos relacionados
Propiedades
Fórmula molecular |
C9H12N2O3 |
|---|---|
Peso molecular |
196.20 g/mol |
Nombre IUPAC |
methyl 5,6,7,8-tetrahydropyrazolo[5,1-b][1,3]oxazepine-2-carboxylate |
InChI |
InChI=1S/C9H12N2O3/c1-13-9(12)7-6-8-11(10-7)4-2-3-5-14-8/h6H,2-5H2,1H3 |
Clave InChI |
FRZYFPLSQAEMSW-UHFFFAOYSA-N |
SMILES canónico |
COC(=O)C1=NN2CCCCOC2=C1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



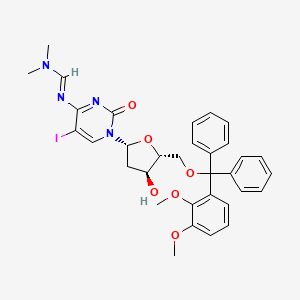

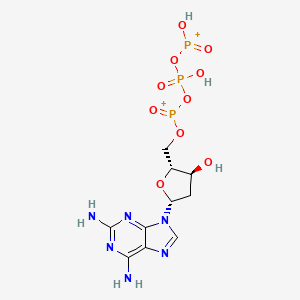
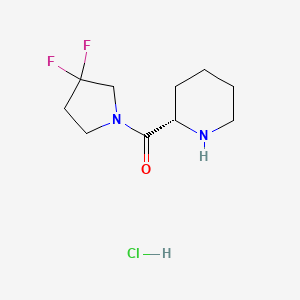
![3-[2-Fluoro-5-(trifluoromethyl)phenoxy]azetidine](/img/structure/B12074871.png)

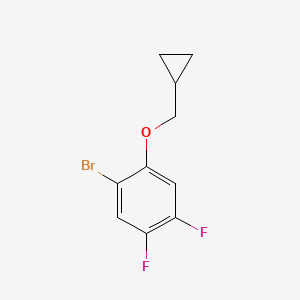
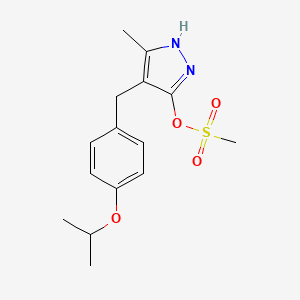

![3-O-tert-butyl 5-O-(4,12-diacetyloxy-2-benzoyloxy-1-hydroxy-10,14,17,17-tetramethyl-11-oxo-9-triethylsilyloxy-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-15-yl) 2,2-dimethyl-4-phenyl-1,3-oxazolidine-3,5-dicarboxylate](/img/structure/B12074891.png)
